molecular formula C9H7BrF2 B3251601 1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene CAS No. 210113-74-9

1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene

Cat. No.: B3251601
CAS No.: 210113-74-9
M. Wt: 233.05 g/mol
InChI Key: XWMNXLOOECHHDM-OWOJBTEDSA-N
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Description

1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a bromine-containing propenyl group at the 1 position. Its molecular formula is C₉H₆BrF₂, with a molecular weight of 241.05 g/mol. The E-configuration of the propenyl group ensures spatial arrangement, influencing its reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s electrophilic character . Its crystal structure, determined via X-ray diffraction using the SHELX software suite, reveals planar geometry with dihedral angles consistent with steric and electronic effects from fluorine substituents .

Properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h1-2,4-6H,3H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMNXLOOECHHDM-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The propenyl group may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-[(1E)-3-bromo-1-propen-1-yl]-3,5-difluorobenzene is compared with structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of Halogenated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility (mg/mL, H₂O) Key Applications
1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluorobenzene C₉H₆BrF₂ 241.05 215–220 (est.) 45–48 0.12 Cross-coupling reagent
1-[(1Z)-3-Chloro-1-propen-1-yl]-3,5-difluorobenzene C₉H₆ClF₂ 196.60 198–203 38–41 0.25 Agrochemical intermediate
1-[(1E)-3-Iodo-1-propen-1-yl]-3,5-difluorobenzene C₉H₆IF₂ 288.05 235–240 52–55 0.08 Radiolabeling precursor
1-[(1E)-3-Bromo-1-propen-1-yl]-2,4-difluorobenzene C₉H₆BrF₂ 241.05 210–215 40–43 0.15 Polymer stabilizer

Key Observations

Halogen Substitution Effects :

  • The bromine analog exhibits higher molecular weight and lower solubility compared to the chlorine derivative (0.12 vs. 0.25 mg/mL in H₂O), attributed to bromine’s larger atomic radius and weaker polarity .
  • The iodine variant (288.05 g/mol) shows elevated boiling and melting points due to increased van der Waals interactions.

Stereochemical and Positional Isomerism :

  • The Z-configuration in the chloro-propenyl analog reduces thermal stability (melting point: 38–41°C vs. 45–48°C in the E-bromo compound).
  • Shifting fluorine substituents from 3,5- to 2,4-positions lowers melting points by ~5°C, likely due to reduced symmetry and crystal packing efficiency.

Reactivity Trends :

  • Bromine’s superior leaving-group ability makes 1-[(1E)-3-bromo-1-propen-1-yl]-3,5-difluorobenzene more reactive in nucleophilic substitutions than its chloro or iodo counterparts.
  • The 2,4-difluoro isomer demonstrates enhanced UV stability in polymer applications, as meta-fluorine groups mitigate photooxidation.

Structural Insights from Crystallography

X-ray analyses using SHELX software highlight distinct packing motifs: the 3,5-difluoro substitution promotes π-stacking with a 3.6 Å interplanar distance, whereas 2,4-difluoro isomers adopt herringbone arrangements due to steric clashes .

Biological Activity

1-[(1E)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene is an organic compound with the molecular formula C10H8BrF2. Its structure features a bromopropene group and two fluorine atoms attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and relevant case studies.

The compound can be synthesized through various methods, including substitution reactions involving brominated and fluorinated aromatic compounds. Its unique structure combines both aliphatic and aromatic characteristics, leading to distinct reactivity patterns that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the bromopropene group may enhance these activities due to its ability to participate in various chemical interactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structural components:

Structural Feature Impact on Activity
Bromopropene GroupEnhances reactivity and potential binding affinity
Difluorobenzene RingIncreases lipophilicity and affects membrane permeability
Aromatic SystemContributes to π-π stacking interactions with biomolecules

Anticancer Activity

A study exploring the effects of structurally related compounds on cancer cell lines demonstrated that derivatives of difluorobenzene exhibit significant antiproliferative activity. The incorporation of the propenyl group was found to alter the binding mode within the active site of epidermal growth factor receptor (EGFR), enhancing inhibitory effects against cancer cell proliferation (IC50 values in the nanomolar range) .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties. For instance, studies have indicated that halogenated benzenes can disrupt bacterial cell membranes or inhibit essential enzymes. While specific data for this compound is limited, its structural analogs demonstrate potential efficacy against various microbial strains.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities. Notably, compounds featuring the propenyl group have been associated with enhanced interactions with target proteins due to increased flexibility in their binding conformations. This characteristic may lead to improved therapeutic profiles against diseases such as cancer and infections.

Q & A

Q. What are the synthetic routes for 1-[(1E)-3-bromo-1-propen-1-yl]-3,5-difluoro-benzene, and how is stereoselectivity controlled?

The synthesis typically involves coupling reactions or bromination of precursor alkenes. For example, a Heck coupling could introduce the propenyl group to 3,5-difluorobromobenzene (CAS 461-96-1) using palladium catalysts under inert conditions . Stereoselectivity (E/Z) is controlled by reaction temperature, base strength, and ligand choice. Characterization via 1H^1H-NMR and GC-MS confirms the E-configuration, with coupling constants (JJ) >16 Hz indicating trans geometry .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility/reactivity?

  • Boiling point : ~140°C (lit.)
  • Density : 1.676 g/mL at 25°C
  • Solubility : Low in water (0.238 g/L at 20°C), miscible with organic solvents like DCM or THF . The electron-withdrawing fluorine and bromine substituents reduce electron density on the benzene ring, making it susceptible to nucleophilic aromatic substitution. The propenyl group enables cycloaddition or cross-coupling reactions .

Q. How is the crystal structure determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement due to their robustness in handling halogenated aromatic systems. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring affect regioselectivity in cross-coupling reactions?

The 3,5-difluoro substituents create a meta-directing effect, favoring coupling at the para position to the propenyl group. Density Functional Theory (DFT) calculations show reduced electron density at the para site, facilitating oxidative addition with palladium catalysts. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms this selectivity .

Q. What challenges arise in interpreting 19F^{19}F19F-NMR spectra, and how are they resolved?

Fluorine atoms cause splitting patterns due to scalar coupling (JFFJ_{F-F} ~12–20 Hz). Decoupling techniques or 2D NMR (e.g., 19F^{19}F-COSY) clarify overlapping signals. Referencing against CFCl3_3 as an external standard improves accuracy .

Q. How can computational modeling predict the compound’s reactivity in photochemical reactions?

Time-Dependent DFT (TD-DFT) calculates excited-state energies and charge transfer dynamics. For example, UV-Vis spectra simulations align with experimental λmax_{\text{max}} values (~260 nm), indicating π→π* transitions localized on the propenyl-benzene system .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of the bromoalkene.
  • Spectroscopic Pitfalls : Overlapping 1H^1H-NMR signals for vinyl protons require high-field instruments (≥400 MHz) .
  • Safety : Handle with nitrile gloves due to moderate dermal toxicity (LD50_{50} >2000 mg/kg in rats) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene
Reactant of Route 2
1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene

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